![molecular formula C10H9N3O B2437960 4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 177028-45-4](/img/structure/B2437960.png)
4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
Scientific Research Applications
Chemical Properties and Structural Analysis
- Dimerization and Spectral Properties : Compounds with 5-aryl substituents, such as N-unsubstituted 1,2,4-triazole-3-carbaldehydes, have been shown to dimerize in solid state to carbonyl-free hemiaminals. In solution, these compounds exist predominantly in the monomeric form, which can be analyzed using p.m.r. and infrared spectra (Ej Browne, 1971).
- Molecular Rearrangements : Studies on molecular rearrangements of 4-iminomethyl-1,2,3-triazoles demonstrate the interconvertibility of structural isomers, which is influenced by the electronic properties of substituents (G. L'abbé et al., 1990).
Synthesis and Applications
- Derivative Synthesis : A range of 4-amino-triazole-5-carbaldehydes have been synthesized, demonstrating various pathways for creating novel derivatives. These include methods such as catalytic hydrogenation and esterification (A. Albert & H. Taguchi, 1973).
- Ring Closure Products : The treatment of aromatic carbaldehyde (diaminomethylene)hydrazones with acetic anhydride or benzoyl chloride results in 1,4-diacyl-3-acylamino-5-aryl-4,5-dihydro-1H-1,2,4-triazoles, showing potential in the synthesis of complex heterocyclic compounds (Z. Györgydeák et al., 1995).
Biological Applications
- Antimicrobial and Insecticidal Activities : Some 4H-1,2,4 triazole derivatives, synthesized from substituted benzylidene semicarbazide, have shown promising antibacterial, antifungal, and insecticidal activities (N. Gautam & O. Chourasia, 2010).
- Cytotoxic Properties in Cancer Research : Novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety have been studied for their in vitro cytotoxicity against human tumor cell lines, suggesting potential in cancer research (Martyna Korcz et al., 2018).
- Antioxidant and Anti-inflammatory Agents : The synthesis of certain triazole-integrated Schiff Bases has demonstrated significant antioxidant and anti-inflammatory activities, indicating potential for therapeutic applications (P. Kate et al., 2020).
Spectroscopic and Stability Studies
- Spectrophotometric Analysis : The acidity constants of some 1,2,4-triazole derivatives in ethanol-water mixtures have been determined using multiwavelength spectrophotometric methods, providing insights into their acid-base properties (G. Azimi et al., 2008).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring structure have been found to exhibit significant biological activity . They are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, which can result in a therapeutic effect.
Biochemical Pathways
1,2,4-triazoles are known to have a significant effect on the process of discovering new structures for pharmaceutical applications . They are extensively observed in nature and metabolic systems which are vital for living creatures .
Pharmacokinetics
The in silico admet prediction is a common practice for such compounds .
Result of Action
1,2,4-triazoles have been reported to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-benzyl-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-7-10-12-11-8-13(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXAYPCPSBFHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NN=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177028-45-4 |
Source
|
Record name | 4-benzyl-4H-1,2,4-triazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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